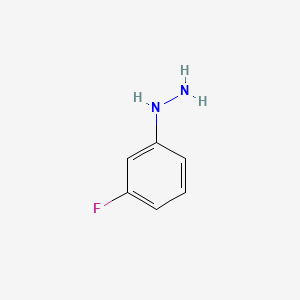

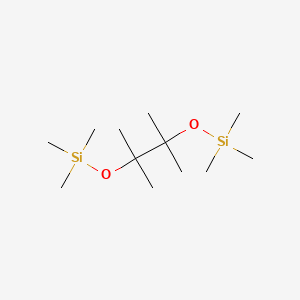

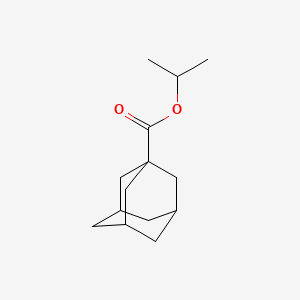

![molecular formula C10H12O2 B1330552 2,3,4,5-四氢苯并[b]氧杂环-5-醇 CAS No. 20426-87-3](/img/structure/B1330552.png)

2,3,4,5-四氢苯并[b]氧杂环-5-醇

描述

The compound "2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol" is a heterocyclic chemical structure that is part of a broader class of compounds with potential pharmacological applications. While the provided papers do not directly discuss this specific compound, they do provide insights into related structures and synthetic methods that could be relevant for its synthesis and analysis. For instance, the synthesis of tetrahydrobenzo[b][1,4]oxazepine derivatives is mentioned, which shares a similar scaffold to the compound of interest .

Synthesis Analysis

The synthesis of related compounds often involves multicomponent reactions, as seen in the novel one-pot synthesis of tetrahydrobenzo[b][1,4]oxazepine derivatives using 2-aminophenols, Meldrum's acid, and isocyanides . Additionally, the Baylis-Hillman reaction has been utilized to create derivatives of dihydrobenzo[b]oxepine, which could potentially be adapted for the synthesis of "2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol" . The solid-phase synthesis approach is another method that could be relevant, as it allows for the preparation of derivatives with variable substitution, which might be applicable to the target compound .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using spectroscopic methods and X-ray diffraction 10. For example, the reassignment of certain benzazepin-5-ols to tetrahydro-2,5-epoxy-1H-1-benzazepines was confirmed by single-crystal X-ray structure determination . Similarly, the molecular structure of benzimidazole-tethered oxazepine hybrids was confirmed to align well with X-ray structures and was further analyzed using DFT studies10. These techniques could be applied to "2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol" to elucidate its structure.

Chemical Reactions Analysis

The chemical reactions involving the synthesis and modification of tetrahydrobenzo[b]oxepin derivatives are diverse. For instance, the synthesis of tetrahydrodibenzo[b,f]furo[2,3-d]oxepin derivatives as potential anxiolytic agents involves the introduction of substituents such as methyl groups on the tetrahydrofuran ring . The reductive cyclization of Baylis-Hillman derivatives has also been used to create novel oxazepinones . These reactions could provide insights into the types of chemical modifications that "2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol" might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been inferred from their synthesis and structural analysis. For example, the conformational analysis of dihydrobenzo[1,4]oxazepinones and tetrahydrobenzo[1,4]diazepin-5-ones through NMR suggests that these compounds favor a single conformation . The NLO properties of benzimidazole fused-1,4-oxazepines have been investigated, indicating potential applications in nonlinear optics10. These studies could inform the expected properties of "2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol," such as its conformational stability and potential applications.

科学研究应用

合成和化学性质

芳基化环化中的区域选择性控制:该化合物用于通过芳基化环化形成手性四氢呋喃和四氢苯并[d]氧杂环。该过程通过在温和条件下使用芳基硼酸和铑催化剂来促进。此方法的关键是炔插入的区域选择性,可通过改变炔基取代基来调节 (Selmani 等人,2019)。

桥连衍生物的不对称合成:在另一种方法中,使用手性布朗斯台德酸催化实现了桥连四氢苯并[b]氮杂菲和氧杂环衍生物的不对称合成。此方法以优异的对映和非对映选择性得到最终产物 (Zou 等人,2022)。

材料科学中的应用

- 光谱和 X 射线衍射研究:苯并咪唑连接的氧杂环杂化物已使用光谱和 X 射线衍射技术合成和分析。这些研究突出了电荷分布和分子结构,为其在非线性光学 (NLO) 特性中的潜在应用提供了见解 (Almansour 等人,2016)。

药物化学和药物设计

二苯并[b,e]氧杂环衍生物的评估:已合成二苯并[b,e]氧杂环衍生物并评估了其对秀丽隐杆线虫的生物活性。这项研究对于驱虫剂的发现具有重要意义,突出了这些化合物的药用潜力 (Scoccia 等人,2017)。

- 酪氨酸激酶 (PTK) 抑制剂。这些化合物在癌症治疗中显示出前景,因为已在实验室研究中证明了它们对 PTK 的抑制活性 (Li 等人,2017)。

农业应用

- 植物生长抑制活性:已研究了包括四氢苯并[b]氧杂环在内的葵醇衍生物的植物生长抑制活性。这些化合物对燕麦和豆瓣菜表现出不同程度的抑制作用,表明在农业和杂草控制中具有潜在应用 (Doi 等人,2004)。

安全和危害

属性

IUPAC Name |

2,3,4,5-tetrahydro-1-benzoxepin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c11-9-5-3-7-12-10-6-2-1-4-8(9)10/h1-2,4,6,9,11H,3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJZWTYXMABCBFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2OC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60311280 | |

| Record name | 2,3,4,5-Tetrahydro-1-benzoxepin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60311280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol | |

CAS RN |

20426-87-3 | |

| Record name | 20426-87-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241046 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,4,5-Tetrahydro-1-benzoxepin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60311280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

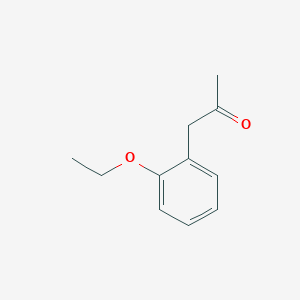

![5-[(4-tert-Butylphenoxy)methyl]-2-furoic acid](/img/structure/B1330471.png)